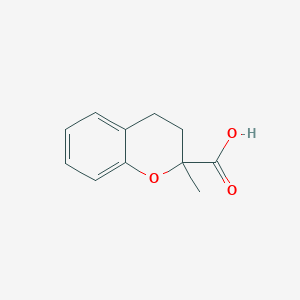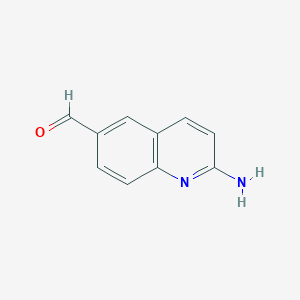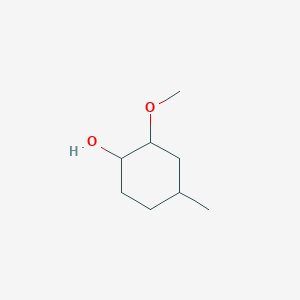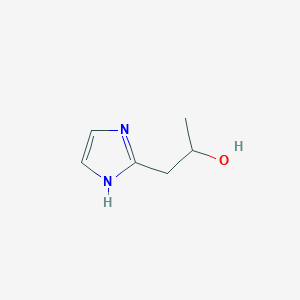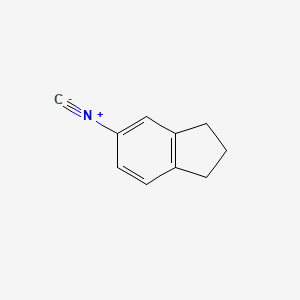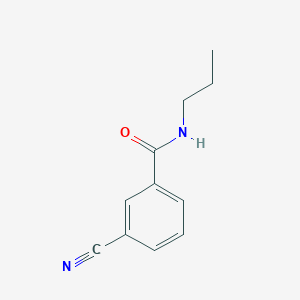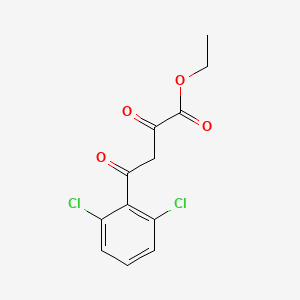
ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
説明
Ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate, more commonly known as EDB, is a synthetic compound with a wide range of applications in scientific research. EDB is a colorless, crystalline solid that is odorless and has a melting point of approximately 212°C. It is a derivative of dichlorobenzoic acid and has been used as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. In addition, EDB has been used in the synthesis of other compounds, such as esters and amides, and has been used in the manufacture of herbicides and insecticides.
作用機序
The mechanism of action of EDB is not well understood. However, it is believed that EDB acts as an inhibitor of enzymes involved in the synthesis of fatty acids and other compounds. In addition, EDB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other compounds.
Biochemical and Physiological Effects
EDB has been shown to have a variety of biochemical and physiological effects. In laboratory studies, EDB has been shown to inhibit the synthesis of fatty acids and other compounds. In addition, EDB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other compounds. EDB has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
The advantages of using EDB in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, EDB has a wide range of applications in scientific research, making it a useful reagent for a variety of experiments. However, EDB has a number of limitations, including its instability in aqueous solutions, its low solubility in organic solvents, and its low solubility in water.
将来の方向性
The future of EDB in scientific research is promising. EDB has been used in the synthesis of a variety of compounds, including esters, amides, and amines, and has been used as a catalyst in the synthesis of polymers. Additionally, EDB has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. In the future, EDB may be used in the synthesis of other compounds, such as peptides, proteins, and carbohydrates. Additionally, EDB may be used in the development of new drugs and agrochemicals. Finally, EDB may be used in the development of new methods for the synthesis of compounds, such as esters, amides, and amines.
科学的研究の応用
EDB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including esters, amides, and amines. In addition, EDB has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of pharmaceuticals, dyes, and agrochemicals. EDB has also been used as a reagent in the synthesis of a variety of other compounds, including peptides, proteins, and carbohydrates.
特性
IUPAC Name |
ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBTXVQBDIPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
